

Succinate's Contribution to Angiogenesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Succinate

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Introduction

Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in angiogenesis, the formation of new blood vessels from pre-existing ones. This metabolic-signaling duality positions **succinate** at the crossroads of cellular energy status and vascular biology, making it a molecule of significant interest in both physiological and pathological angiogenesis, including tumor growth and ischemic diseases.[1][2][3][4] This technical guide provides an in-depth overview of the core mechanisms by which **succinate** contributes to angiogenesis, detailed experimental protocols for studying its effects, and a summary of quantitative data from key studies.

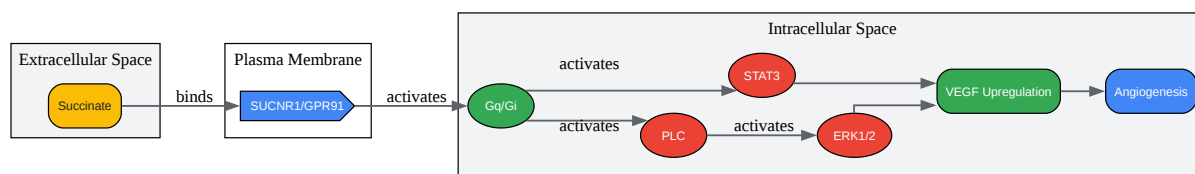
Core Signaling Pathways

Succinate promotes angiogenesis through two primary, interconnected pathways: the activation of its cognate receptor, SUCNR1 (also known as GPR91), and the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α).

The SUCNR1/GPR91 Signaling Pathway

Extracellular **succinate** acts as a ligand for the G protein-coupled receptor SUCNR1, expressed on the surface of various cell types, including endothelial cells and retinal ganglion neurons.[5][6] Activation of SUCNR1 initiates downstream signaling cascades that promote

angiogenesis. In endothelial cells, this signaling involves the activation of key pro-angiogenic pathways, including the extracellular signal-regulated kinase (ERK)1/2 and Signal Transducer and Activator of Transcription 3 (STAT3).[1][5] This ultimately leads to the upregulation of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[5][6][7]

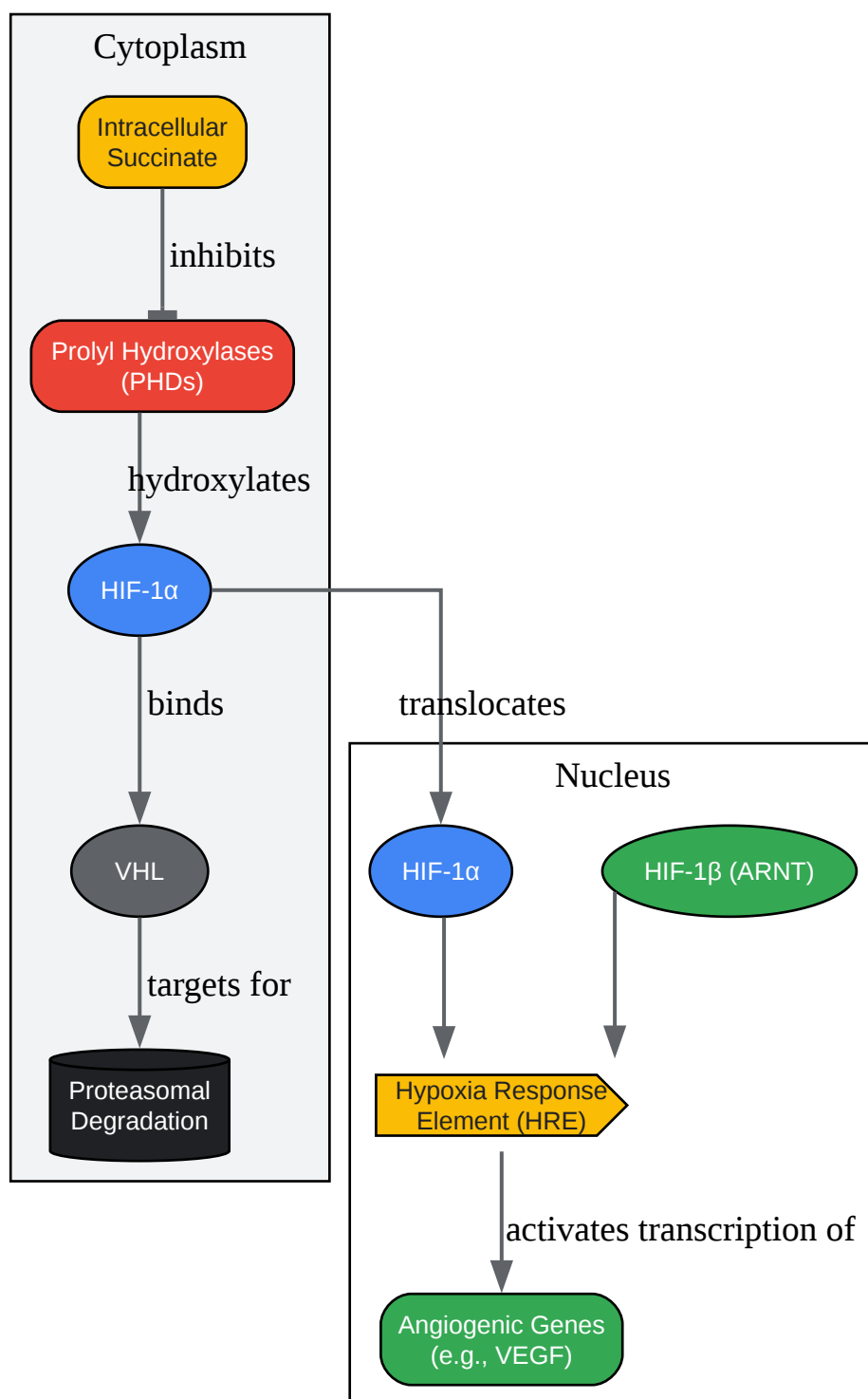


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Caption: SUCNR1/GPR91 signaling pathway initiated by extracellular **succinate**.

The HIF-1 α Stabilization Pathway

Intracellular accumulation of **succinate**, often occurring under hypoxic conditions or due to mutations in **succinate** dehydrogenase (SDH), can lead to the stabilization of HIF-1 α even in the presence of oxygen (a phenomenon known as pseudohypoxia).[1][4] **Succinate** competitively inhibits prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1 α for proteasomal degradation.[8] Stabilized HIF-1 α translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of numerous pro-angiogenic genes, including VEGF.[8][9][10]



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Caption: HIF-1α stabilization pathway driven by intracellular **succinate**.

Quantitative Data on Succinate's Angiogenic Effects

The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of **succinate** on angiogenesis.

Table 1: Effect of **Succinate** on Endothelial Cell Proliferation

Cell Type	Succinate Concentration	Assay	Incubation Time	Result	Reference
pHUECs	400 μ M	BrdU incorporation	24 h	Significant increase in viability	[5]
pHUECs	800 μ M	BrdU incorporation	24 h	Significant increase in viability	[5]
HUVECs	1 mM	EdU proliferation	-	Significant increase in EdU positive ratio	[11]

Table 2: Effect of **Succinate** on Endothelial Cell Migration

Cell Type	Succinate Concentration	Assay	Incubation Time	Result	Reference
pHUECs	100-800 μ M	Transwell	8 h	Concentration-dependent increase in migration	[5]
pHUECs	100-800 μ M	Wound healing	-	Concentration-dependent increase in migration	[5]
HUVECs	1 mM	Wound healing	12 h	Significant promotion of wound healing	[12]
HUVECs	-	Transwell	16 h	Significantly higher migration than vehicle	[12]

Table 3: Effect of **Succinate** on Endothelial Cell Tube Formation

Cell Type	Succinate Concentration	Assay	Incubation Time	Result	Reference
pHUECs	100-800 μ M	Matrigel tube formation	6 h	Significant increase in total tubes	[5]
FpECAs	30 μ M	Fibrin tube formation	-	Significantly higher tube length	[13]

Table 4: Effect of **Succinate** on VEGF Expression

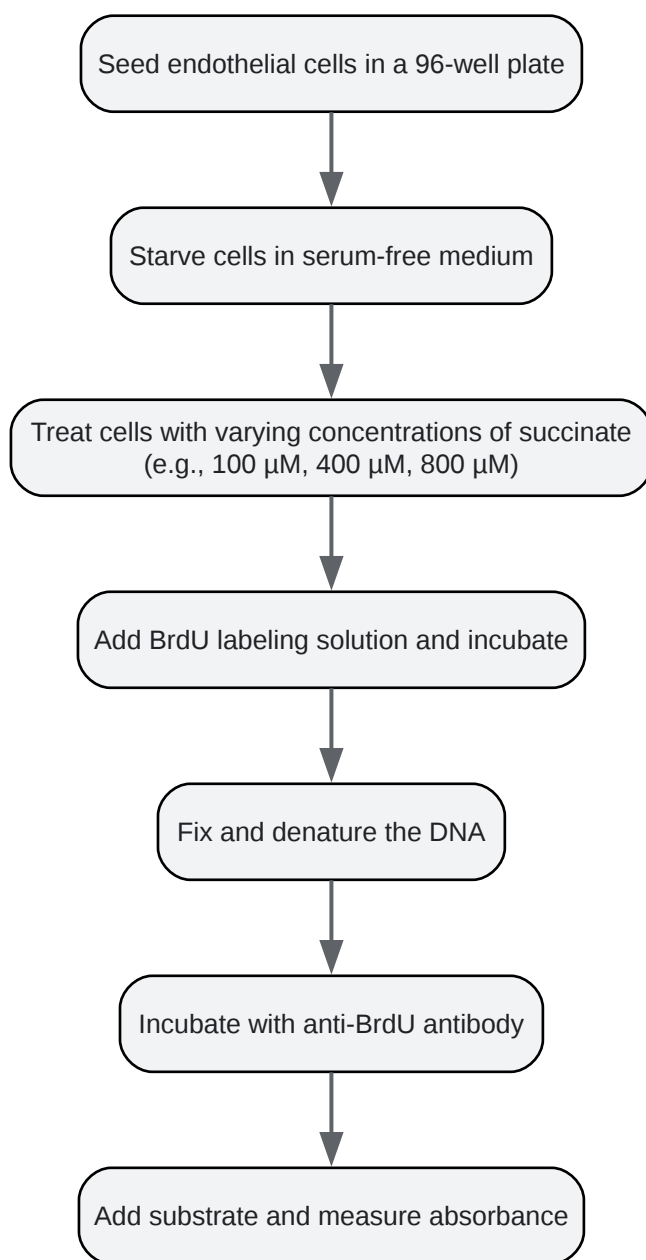
Cell Type	Succinate Concentration	Assay	Incubation Time	Result	Reference
pHUECs	400 μ M	Real-time PCR, ELISA	12 h (mRNA), 24 h (protein)	Significant increase in VEGF mRNA and protein	[5]
HUVECs	1 mM	RT-PCR	4 h	Significant increase in VEGF gene expression	[7]
HUVECs	10 mM	ELISA	24 h	Significant increase in VEGF secretion	[7]
RGC-5	-	RT-qPCR, ELISA	-	Upregulated VEGF expression	[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of **succinate**'s role in angiogenesis are provided below.

Endothelial Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.



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Caption: General workflow for a BrdU cell proliferation assay.

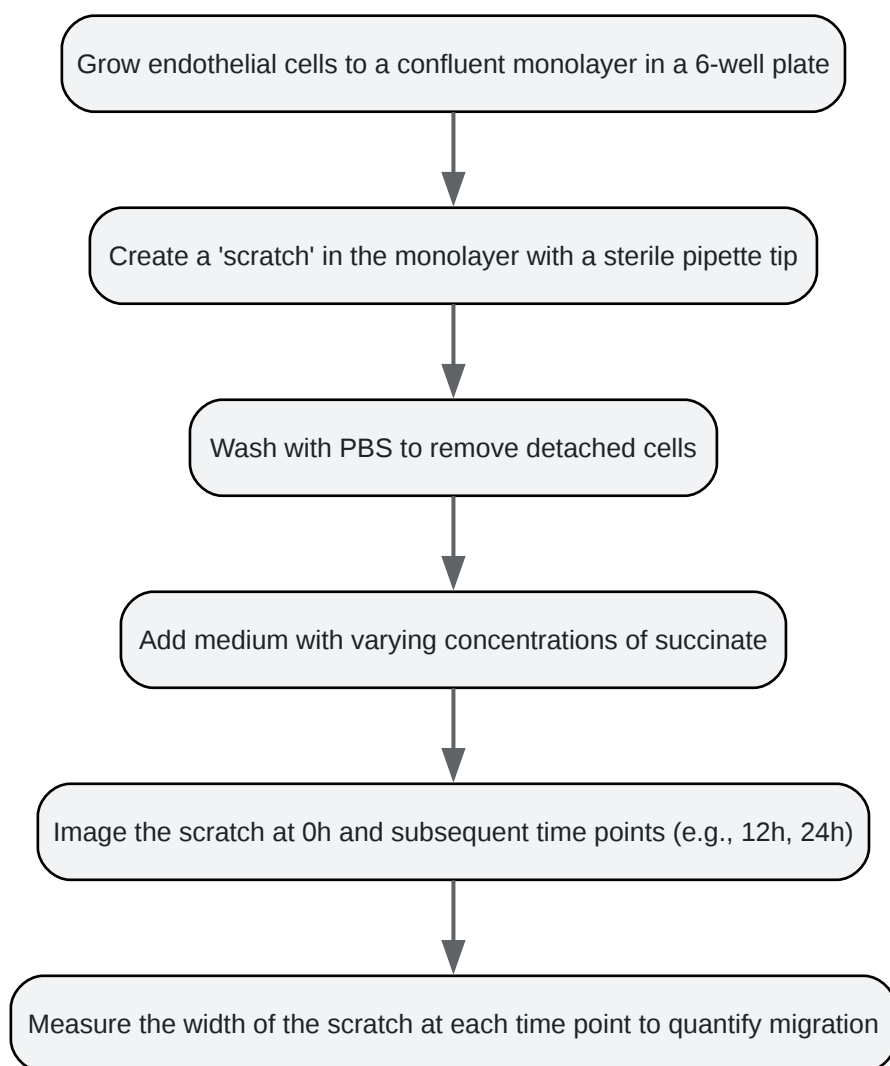
Protocol:

- Cell Seeding: Seed primary human umbilical vein endothelial cells (pHUEVCs) in a 96-well plate at a density of 5×10^3 cells/well in complete endothelial growth medium.

- **Starvation:** After 24 hours, starve the cells in serum-free endothelial basal medium (EBM) for 6 hours.
- **Treatment:** Replace the starvation medium with EBM containing various concentrations of **succinate** (e.g., 0, 100, 200, 400, 800 μM).
- **BrdU Labeling:** Add 10 μL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
- **Fixation and Denaturation:** Remove the labeling medium, and add 200 μL of FixDenat solution to each well. Incubate for 30 minutes at room temperature.
- **Antibody Incubation:** Remove the FixDenat solution and add 100 μL of anti-BrdU-POD antibody solution to each well. Incubate for 90 minutes at room temperature.
- **Washing:** Wash the wells three times with PBS.
- **Substrate Reaction:** Add 100 μL of substrate solution to each well and incubate for 5-10 minutes at room temperature.
- **Measurement:** Stop the reaction by adding 50 μL of 1M H_2SO_4 and measure the absorbance at 450 nm using a microplate reader.

Endothelial Cell Migration Assay (Wound Healing)

This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound" or scratch.



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Caption: General workflow for a wound healing (scratch) assay.

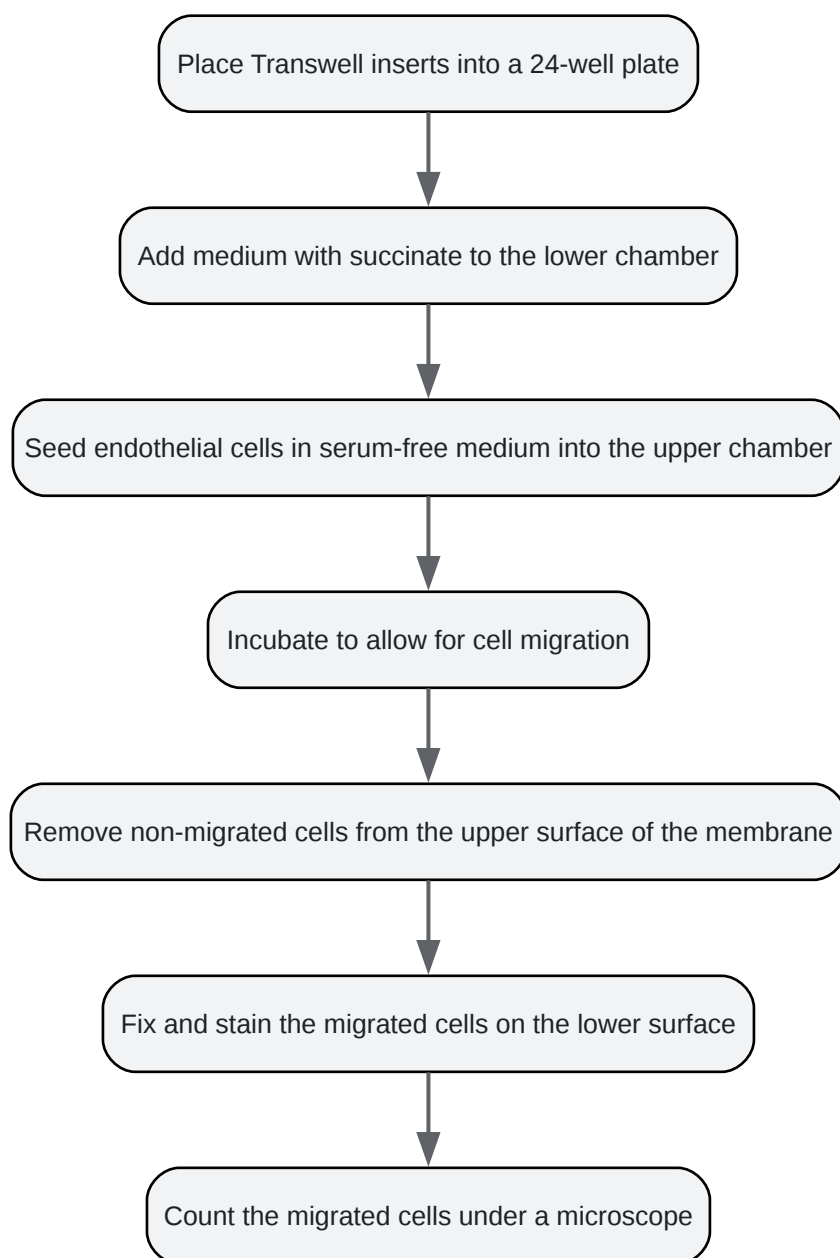
Protocol:

- Cell Seeding: Seed pHUVECs in a 6-well plate and grow until they form a confluent monolayer.
- Scratching: Create a linear scratch in the monolayer using a sterile 200 μ L pipette tip.
- Washing: Gently wash the wells twice with PBS to remove any detached cells.

- Treatment: Add EBM containing different concentrations of **succinate** (e.g., 0, 100, 400, 800 μ M).
- Imaging: Capture images of the scratch at 0 hours and after a defined period (e.g., 12 or 24 hours) using a microscope with a camera.
- Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated as: $[(\text{Initial Width} - \text{Final Width}) / \text{Initial Width}] * 100$.

Endothelial Cell Migration Assay (Transwell)

This assay quantifies the chemotactic migration of cells through a porous membrane towards a chemoattractant.



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Caption: General workflow for a Transwell migration assay.

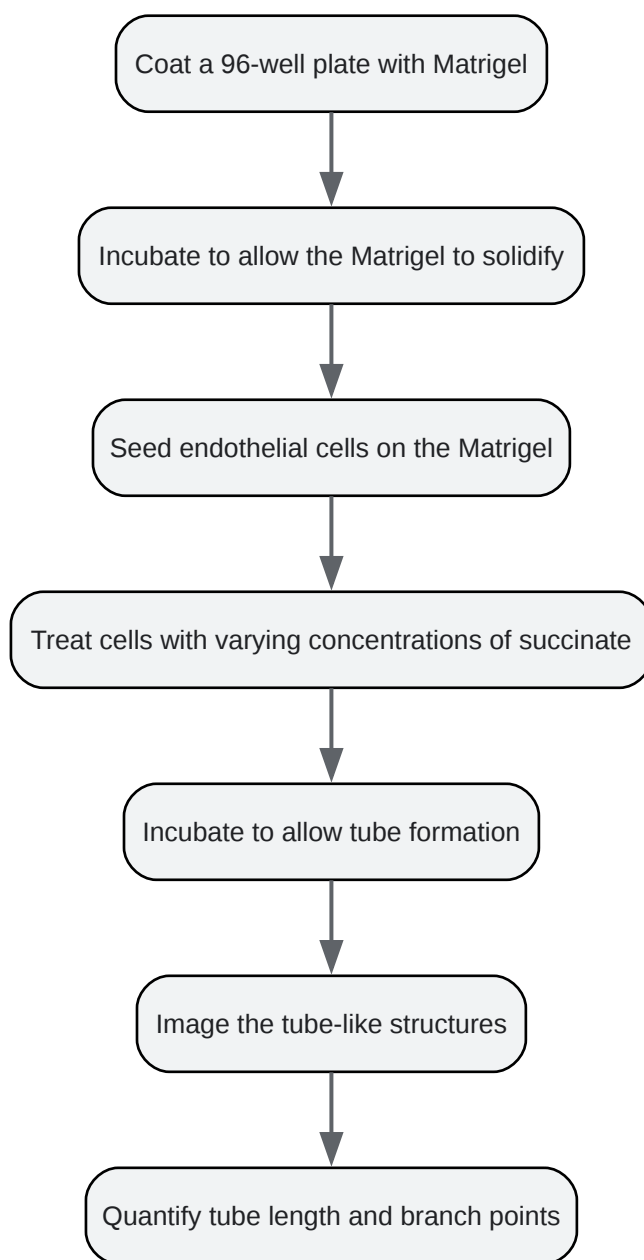
Protocol:

- Chamber Setup: Place Transwell inserts (8 μ m pore size) into a 24-well plate.
- Chemoattractant: Add 600 μ L of EBM containing various concentrations of **succinate** to the lower chamber of each well.

- **Cell Seeding:** Resuspend pHUVECs in serum-free EBM and seed 1×10^5 cells in 100 μ L into the upper chamber of each insert.
- **Incubation:** Incubate the plate for 8-16 hours at 37°C in a CO₂ incubator.
- **Removal of Non-migrated Cells:** Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
- **Fixation and Staining:** Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 20 minutes.
- **Quantification:** Count the number of migrated cells in several random fields of view under a microscope.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.



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Caption: General workflow for a tube formation assay.

Protocol:

- Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 μ L of Matrigel per well.
- Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

- Cell Seeding and Treatment: Seed pHUVECs (2×10^4 cells/well) onto the Matrigel in EBM containing different concentrations of **succinate** (e.g., 0, 100, 400, 800 μM).
- Incubation: Incubate the plate for 6-18 hours at 37°C .
- Imaging: Capture images of the formed tube-like structures using a microscope.
- Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin) to quantify parameters such as total tube length and the number of branch points.

Conclusion

Succinate is a potent pro-angiogenic molecule that acts through both extracellular receptor-mediated and intracellular metabolic signaling pathways. Understanding these mechanisms and having robust experimental protocols to study them are crucial for developing novel therapeutic strategies that target angiogenesis in various diseases. This technical guide provides a comprehensive resource for researchers to investigate the multifaceted role of **succinate** in the intricate process of new blood vessel formation.

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- To cite this document: BenchChem. [Succinate's Contribution to Angiogenesis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194679#succinate-s-contribution-to-angiogenesis]

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